![molecular formula C16H18N4O2 B2608643 N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide CAS No. 1208510-33-1](/img/structure/B2608643.png)

N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

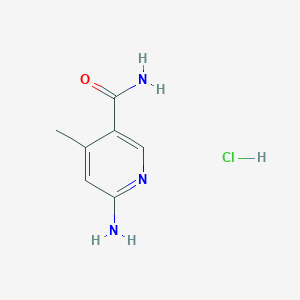

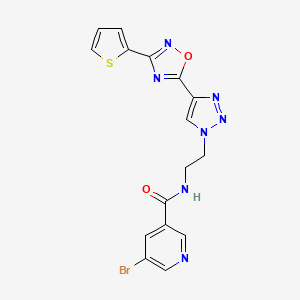

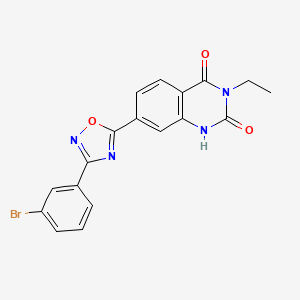

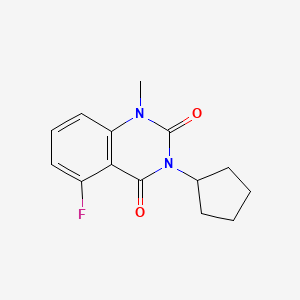

“N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide” is a chemical compound that is part of the quinazoline family . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound is part of the quinazoline family, which is an important pharmacophore considered as a privileged structure . The exact structure can be found in various chemical databases .

Scientific Research Applications

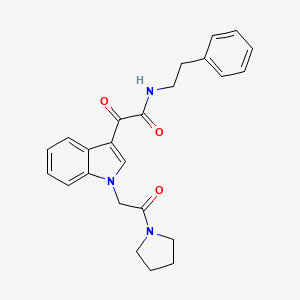

- Indole Derivatives : The compound’s indole moiety is significant in natural products and drugs. Indoles play a crucial role in cell biology and have been investigated for their potential as anticancer agents .

- Biologically Active Compounds : Researchers have explored indole derivatives as potential treatments for cancer cells. Their diverse biological properties make them promising candidates for targeted therapies .

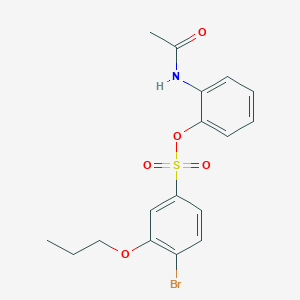

- Imidazole Containing Compounds : Imidazole derivatives, which share structural similarities with our compound, have demonstrated antimicrobial potential. Specifically, compounds 1a and 1b exhibited good antimicrobial activity .

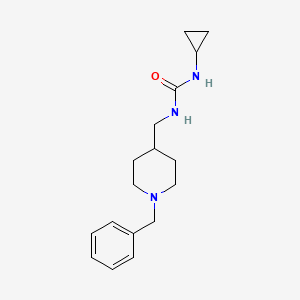

- Apixaban (BMS-562247) : Our compound is closely related to apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa. Apixaban has been investigated for its efficacy in preventing thrombosis and managing cardiovascular conditions .

- Indole-3-acetic Acid (IAA) : Although not directly related to our compound, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Its role in plant growth and development underscores the importance of indole derivatives in biological systems .

- Ring System Synthesis : Given the significance of the indole ring system, researchers continue to explore novel synthetic methods for constructing indoles. Investigating innovative approaches to indole synthesis remains an active area of interest .

Anticancer Potential

Antimicrobial Activity

Blood Coagulation Factor Xa Inhibition

Plant Hormone Analog

Synthetic Methods and Novel Approaches

Mechanism of Action

Target of Action

The primary target of N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide is the blood coagulation factor Xa . This compound is a highly potent, selective, and efficacious inhibitor of factor Xa .

Mode of Action

N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide interacts with factor Xa by binding to it with high affinity . This binding inhibits the activity of factor Xa, which plays a crucial role in the coagulation cascade .

Biochemical Pathways

The inhibition of factor Xa by N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a decrease in thrombin generation and ultimately prevents the formation of blood clots .

Pharmacokinetics

It is described as an orally bioavailable compound , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide’s action are primarily related to its anticoagulant activity. By inhibiting factor Xa, it prevents the formation of blood clots, which can be beneficial in conditions where there is a risk of thrombosis, such as venous thromboembolism .

properties

IUPAC Name |

N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-3-12(21)17-15-14-11(10-7-5-4-6-8-10)9-13(22)18-16(14)20(2)19-15/h4-8,11H,3,9H2,1-2H3,(H,18,22)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJKAPAOZQGARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2608561.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B2608562.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2608575.png)

![2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2608578.png)

![1-(3,4-dimethylphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608583.png)